- Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates, ChemSusChem, 2022, 15(3),

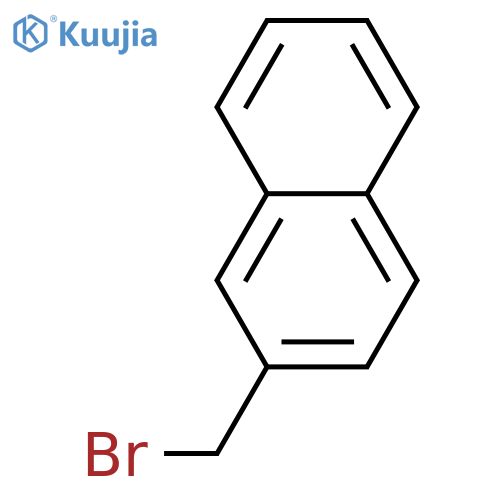

Cas no 939-26-4 (2-(Bromomethyl)naphthalene)

2-(Bromomethyl)naphthalene structure

Produktname:2-(Bromomethyl)naphthalene

2-(Bromomethyl)naphthalene Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-(Bromomethyl)naphthalene

- 2-Naphthylmethyl bromide

- 2-Bromomethylnaphthalene

- 2-(brommethyl)naphthalen

- 2-(bromomethyl)napthalene

- Naphthalene,2-(bromomethyl)

- (Naphthalen-2-yl)methylbromide

- 2-Menaphthyl bromide

- b-(Bromomethyl)naphthalene

- b-Naphthylmethyl bromide

- 2-Naphthylmethylbromide

- Naphthalene, 2-(bromomethyl)-

- 2-Bromomethyl naphthalene

- .beta.-(Bromomethyl)naphthalene

- RUHJZSZTSCSTCC-UHFFFAOYSA-N

- zlchem 566

- PubChem9429

- 2-bromomethynaphthalene

- 2-Bromomethylnapthalene

- 2-Bromomethyinaphthalene

- 2-bromomethyl-napthalene

- Naphth-2-ylmethylbromide

- 2-Bromomethyl napthalene

- 2-bromomethyl-naph

- 2-(Bromomethyl)naphthalene (ACI)

- (Naphthalen-2-yl)methyl bromide

- 2-(Bromomethyl)naphthalen

- β-(Bromomethyl)naphthalene

- β-Naphthylmethyl bromide

- 2-(bromomethyl) naphthalene

- Naphthalene, 2-(bromomethyl)-;2-naphthylmethyl bromide

- MFCD00004123

- B1524

- DTXSID10239864

- 2-(Bromomethyl)naphthalene, 96%

- .beta.-Naphthylmethyl bromide

- A24578

- CS-B1312

- 2-naphthalenylmethyl bromide

- A843991

- EINECS 213-359-5

- W-100223

- naphth-2-ylmethyl bromide

- 2-naphthyl methyl bromide

- STR04041

- AKOS005067452

- AB-131/40897099

- InChI=1/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H

- 2-(bromomethyl)-naphthalene

- 939-26-4

- DB-020727

- (2-naphthyl)bromomethane

- (Naphthalen-2-yl)methyl bromide; 2-Menaphthyl bromide; 2-Naphthylmethyl bromide; -(Bromomethyl)naphthalene; -Naphthylmethyl bromide

- SCHEMBL44621

- F0001-2257

- NS00022889

- 2-(bromomethyl)-napthalene

- naphthalen-2-yl-methyl-bromide

- EN300-82277

- AC-4571

- (Naphthalen-2-yl)methyl bromide; 2-Menaphthyl bromide; 2-Naphthylmethyl bromide; beta-(Bromomethyl)naphthalene; beta-Naphthylmethyl bromide

- 2-bromomethyl-naphthalene

- BP-30159

-

- MDL: MFCD00004123

- Inchi: 1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2

- InChI-Schlüssel: RUHJZSZTSCSTCC-UHFFFAOYSA-N

- Lächelt: BrCC1C=C2C(C=CC=C2)=CC=1

- BRN: 636546

Berechnete Eigenschaften

- Genaue Masse: 219.98900

- Monoisotopenmasse: 219.988763

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 1

- Komplexität: 144

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 0

- Oberflächenladung: 0

- Tautomerzahl: nichts

- XLogP3: 3.7

Experimentelle Eigenschaften

- Farbe/Form: Weißes Kristallpulver

- Dichte: 1.3971 (rough estimate)

- Schmelzpunkt: 53.0 to 57.0 deg-C

- Siedepunkt: 214°C/100mmHg(lit.)

- Flammpunkt: Fahrenheit: 230° f

Celsius: 110° c - Brechungsindex: 1.6411 (estimate)

- Wasserteilungskoeffizient: Soluble in water (reacts), and chloroform.

- PSA: 0.00000

- LogP: 3.73470

- Löslichkeit: Nicht bestimmt

- Sensibilität: Feuchtigkeitsempfindlich

2-(Bromomethyl)naphthalene Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:Danger

- Gefahrenhinweis: H314,H317

- Warnhinweis: P280,P305+P351+P338,P310

- Transportnummer gefährlicher Stoffe:UN 3261 8/PG 2

- WGK Deutschland:3

- Code der Gefahrenkategorie: 34-43

- Sicherheitshinweise: S26-S28-S36/37/39-S45-S37

- FLUKA MARKE F CODES:10-21

-

Identifizierung gefährlicher Stoffe:

- PackingGroup:II

- Lagerzustand:2-8°C

- Verpackungsgruppe:II

- Sicherheitsbegriff:8

- Risikophrasen:R34

- Gefahrenklasse:8

2-(Bromomethyl)naphthalene Zolldaten

- HS-CODE:29033036

- Zolldaten:

China Zollkodex:

29033036

2-(Bromomethyl)naphthalene Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB131915-25 g |

2-(Bromomethyl)naphthalene, 96%; . |

939-26-4 | 96% | 25 g |

€93.00 | 2023-07-20 | |

| TRC | B697355-25000mg |

2-(Bromomethyl)naphthalene |

939-26-4 | 25g |

$ 161.00 | 2023-04-18 | ||

| Ambeed | A348707-5g |

2-(Bromomethyl)naphthalene |

939-26-4 | 98% | 5g |

$12.0 | 2025-02-21 | |

| Ambeed | A348707-100g |

2-(Bromomethyl)naphthalene |

939-26-4 | 98% | 100g |

$96.0 | 2025-02-21 | |

| Life Chemicals | F0001-2257-0.5g |

2-(Bromomethyl)naphthalene |

939-26-4 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| BAI LING WEI Technology Co., Ltd. | 188134-25G |

2-Bromomethyl naphthalene, 96% |

939-26-4 | 96% | 25G |

¥ 773 | 2022-04-26 | |

| eNovation Chemicals LLC | D584490-1kg |

2-(Bromomethyl)naphthalene |

939-26-4 | 97% | 1kg |

$640 | 2024-06-05 | |

| Apollo Scientific | OR4278-5g |

2-(Bromomethyl)naphthalene |

939-26-4 | tech | 5g |

£15.00 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102137-25g |

2-(Bromomethyl)naphthalene |

939-26-4 | 96% | 25g |

¥329.90 | 2023-09-04 | |

| Apollo Scientific | OR4278-25g |

2-(Bromomethyl)naphthalene |

939-26-4 | tech | 25g |

£30.00 | 2025-02-20 |

2-(Bromomethyl)naphthalene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Zirconium dioxide , Potassium fluoride , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Cyclopentyl methyl ether ; 60 min, rt

1.2 Reagents: Magnesium bromide Solvents: Diethyl ether ; 60 min, rt

1.2 Reagents: Magnesium bromide Solvents: Diethyl ether ; 60 min, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 1 h, reflux

Referenz

- Fluorescence response of anthracene modified D-π-A heterocyclic chromophores containing nitrogen atom to mechanical force and acid vapor, Dyes and Pigments, 2020, 173,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Benzene , Dichloromethane ; rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Carbocation Catalyzed Bromination of Alkyl Arenes, a Chemoselective sp3 vs. sp2 C-H functionalization., Advanced Synthesis & Catalysis, 2018, 360(21), 4197-4204

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Poly(methylhydrosiloxane) , Bromodimethylsulfonium bromide Solvents: Chloroform ; 6 h, rt

Referenz

- An efficient synthesis of benzyl bromides from aromatic aldehydes using polymethylhydrosiloxane and (bromodimethyl)sulfonium bromide or N-bromosuccinimide, Tetrahedron Letters, 2007, 48(38), 6681-6683

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; rt; 18 h, 80 °C

Referenz

- Synthesis and characterization of unsymmetrical Selenoethers: Facile cleavage of the Se-C bond, Inorganica Chimica Acta, 2023, 545,

Herstellungsverfahren 6

Herstellungsverfahren 7

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Catalysts: 2,2′-Azobisbutyronitrile Solvents: Cyclohexane

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Method for preparation of (bromoalkyl)naphthalene, Japan, , ,

Herstellungsverfahren 9

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide Solvents: Ethyl acetate ; 4.5 h, reflux

Referenz

- Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and novel poly(N,N'-dibromo-N-phenylbenzene-1,3-disulfonamide) as powerful reagents for benzylic bromination, Tetrahedron Letters, 2009, 50(16), 1861-1865

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 2 h, reflux

Referenz

- Synthesis of N-pivot lariat ethers and their metal ion complexation behavior, ARKIVOC (Gainesville, 2003, (12), 80-88

Herstellungsverfahren 12

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 20 min, rt

1.3 6 h, rt

1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 20 min, rt

1.3 6 h, rt

Referenz

- Promotion of Appel-type reactions by N-heterocyclic carbenes, Chemical Communications (Cambridge, 2019, 55(55), 7962-7965

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride

Referenz

- Synthesis and characterization of some aza[5]helicenes, European Journal of Organic Chemistry, 2005, (7), 1247-1257

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Iodobenzene diacetate , Boron tribromide Solvents: Carbon tetrachloride , Dichloromethane ; 0 °C; 0 °C → rt; 15 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Applications of the DIB-BBr3 Protocol in Bromination Reactions, Organic Letters, 2023, 25(1), 53-57

Herstellungsverfahren 16

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Boron tribromide Solvents: Carbon tetrachloride ; 4 h, 60 °C

Referenz

- Preparation of high-quality spinning pitch for carbon fiber, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Acetyl bromide , Triethylsilane , Tin dibromide Solvents: Dichloromethane

Referenz

- Ionic and organometallic-catalyzed organosilane reductions, Organic Reactions (Hoboken, 2008, 71, 1-737

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Cyclopentyl methyl ether , Potassium fluoride , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… ; 1 h

1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium ; 1 h

1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium ; 1 h

Referenz

- Mechanochemical nucleophilic substitution of alcohols via isouronium intermediates, ChemRxiv, 2021, 1, 1-16

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: (Trifluoromethyl)benzene ; 3 h, reflux

Referenz

- Benzylic brominations with N-bromosuccinimide in (trifluoromethyl)benzene, Synthesis, 2009, (11), 1807-1810

2-(Bromomethyl)naphthalene Raw materials

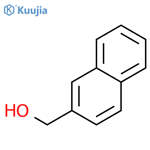

- (naphthalen-2-yl)methanol

- Naphthalene, 2-(dimethoxymethyl)-

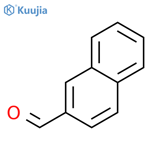

- Naphthalene-2-carbaldehyde

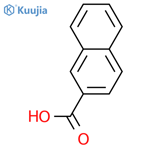

- naphthalene-2-carboxylic acid

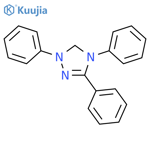

- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene

2-(Bromomethyl)naphthalene Preparation Products

2-(Bromomethyl)naphthalene Verwandte Literatur

-

Haizhen Jiang,Minjun Xu,Wenjun Lu,Wenfeng Tian,Wen Wan,Yunrong Chen,Hongmei Deng,Shaoxiong Wu,Jian Hao Chem. Commun. 2015 51 15756

-

Wu Yang,Chen Chen,Kin Shing Chan Dalton Trans. 2018 47 12879

-

Muhammad Yousuf,Il Seung Youn,Jeonghun Yun,Lubna Rasheed,Rosendo Valero,Genggongwo Shi,Kwang S. Kim Chem. Sci. 2016 7 3581

-

Somnath Bej,Mandira Nandi,Pradyut Ghosh Org. Biomol. Chem. 2022 20 7284

-

Brian D. Wright,Parth N. Shah,Lucas J. McDonald,Michael L. Shaeffer,Patrick O. Wagers,Matthew J. Panzner,Justin Smolen,Jasur Tagaev,Claire A. Tessier,Carolyn L. Cannon,Wiley J. Youngs Dalton Trans. 2012 41 6500

939-26-4 (2-(Bromomethyl)naphthalene) Verwandte Produkte

- 1806991-08-1(2-(Bromomethyl)-3-(difluoromethyl)-4-fluoropyridine-5-acetonitrile)

- 1580547-45-0((Ir[p-Fppy]2(bpy))PF6)

- 117559-37-2(Silane,chlorobis(1-methylethyl)octyl-)

- 2770486-87-6(3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid)

- 1136641-50-3(N-(2,3-dimethylcyclohexyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide)

- 248920-13-0(Ethyl 2-(2-bromo-3-methylphenyl)acetate)

- 1807020-22-9(Methyl 4-aminomethyl-5-cyano-2-(trifluoromethyl)benzoate)

- 1232542-22-1(8-Amino-5-aza-spiro[2.5]octane-5-carboxylic acid benzyl ester)

- 1805982-64-2(2-(Difluoromethyl)-4-fluoro-6-methylpyridine-3-acetic acid)

- 871544-60-4(1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:939-26-4)2-(Bromomethyl)naphthalene

Reinheit:99%

Menge:500g

Preis ($):302.0

atkchemica

(CAS:939-26-4)2-(Bromomethyl)naphthalene

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung